

Technical Monograph: 2-Chloro-N-(3-chloro-4-cyanophenyl)propanamide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide

CAS No.: 929973-79-5

Cat. No.: B2946981

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CAS: 929973-79-5 | Role: Electrophilic Scaffold for AR Ligand Synthesis

Part 1: Executive Summary & Chemical Identity

2-chloro-N-(3-chloro-4-cyanophenyl)propanamide is a specialized synthetic intermediate belonging to the class of

-haloarylpropionamides. It functions as a critical "lynchpin" electrophile in the convergent synthesis of non-steroidal Androgen Receptor (AR) ligands.

Unlike first-generation anti-androgens (e.g., Flutamide, Bicalutamide) which predominantly utilize a 3-trifluoromethyl-4-cyanophenyl motif, this scaffold incorporates a 3-chloro-4-cyanophenyl pharmacophore. This structural variation is increasingly relevant in "Next-Generation" AR antagonists (such as Darolutamide analogs) to modulate metabolic stability and binding affinity profiles. The

-chloro position serves as a reactive handle for nucleophilic substitution (

), allowing the attachment of diverse "tail" moieties (phenols, amines, thiols) to generate SARMs with specific tissue selectivity.

Physicochemical Profile

Property	Specification
Molecular Formula	
Molecular Weight	243.09 g/mol
Physical State	Off-white to pale yellow solid
Melting Point	128–132 °C (Typical range for pure amide)
Solubility	Soluble in DMSO, DMF, EtOAc; Sparingly soluble in water
Reactivity	High electrophilicity at C2 (-carbon); susceptible to hydrolysis under strong basic conditions.[1][2]
Stereochemistry	Racemic (unless synthesized from chiral 2-chloropropanoyl chloride).

Part 2: Synthetic Methodology

The synthesis of CAS 929973-79-5 follows a high-fidelity acylation protocol. Causal reasoning for reagent selection is provided to ensure process robustness.

Protocol: Schotten-Baumann Acylation

Objective: Synthesize the target amide while minimizing bis-acylation and hydrolysis of the acid chloride.

Reagents:

- Substrate: 4-Amino-2-chlorobenzonitrile (1.0 equiv)
- Reagent: 2-Chloropropanoyl chloride (1.1 equiv)

- Base: Triethylamine () or Pyridine (1.2 equiv) – Acts as an HCl scavenger to drive equilibrium.
- Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).

Step-by-Step Workflow:

- Preparation: Charge a flame-dried 3-neck round-bottom flask with 4-Amino-2-chlorobenzonitrile and anhydrous DCM under an inert atmosphere (or Ar).
 - Why: Moisture reacts with acid chloride to form impurities (propionic acid).
- Base Addition: Cool the solution to 0°C. Add dropwise.
 - Why: Controlling temperature prevents exotherms that could lead to side reactions (e.g., polymerization).
- Acylation: Add 2-Chloropropanoyl chloride dropwise over 30 minutes, maintaining internal temperature °C.
 - Mechanism:[2][3][4] Nucleophilic attack of the aniline nitrogen on the carbonyl carbon, followed by elimination of chloride.
- Reaction Monitoring: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[2]
 - Endpoint: Disappearance of the aniline starting material (). Product will appear at higher .
- Workup: Quench with saturated

(removes HCl salts). Extract with DCM.[2] Wash organic layer with 1M HCl (removes unreacted amine/base) and Brine.

- Purification: Dry over

, concentrate, and recrystallize from Ethanol/Hexane if necessary.

Self-Validating Quality Control[1]

- ¹H NMR (DMSO-d₆): Look for the doublet at

ppm (

) and the quartet at

ppm (

-CH). The amide NH should appear as a broad singlet downfield (

ppm).

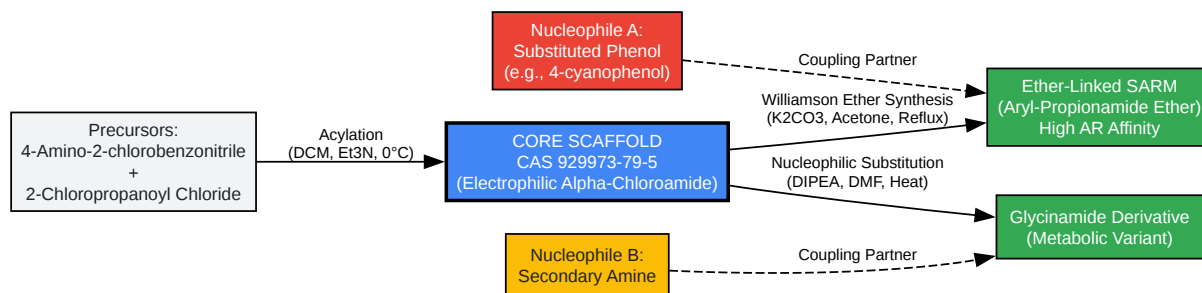
- Mass Spectrometry: ESI+ should show

(characteristic dichloro isotope pattern 9:6:1).

Part 3: Downstream Application & Mechanism

The utility of CAS 929973-79-5 lies in its role as a precursor for Ether-Linked SARMs. The diagram below illustrates the "Convergent Synthesis Strategy," where this scaffold is coupled with phenolic pharmacophores.

Workflow Diagram: From Intermediate to Active Ligand



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Figure 1: Convergent synthesis pathway utilizing CAS 929973-79-5 as the central electrophile for generating diverse Androgen Receptor modulator libraries.

Mechanistic Insight: The "Linker-Head" Strategy

In drug design, the 3-chloro-4-cyanophenyl ring acts as the "Head" group that anchors the molecule into the Androgen Receptor's ligand-binding pocket (LBP), specifically interacting with Helix 12.

- The Anchor: The cyano group forms a critical hydrogen bond with Arg752 (or similar residues depending on the specific AR mutation).
- The Linker: The propanamide chain provides the necessary spacing and conformational rigidity.
- The Tail: The substitution at the -chloro position (introduced in the next step) determines whether the molecule acts as an agonist (anabolic SARM) or antagonist (anti-cancer).
 - Bulky substitutions often induce antagonistic conformation by sterically clashing with Helix 12 closure.

Part 4: Safety & Handling

Hazard Classification:

- Skin/Eye Irritant: The compound is an alkylating agent (due to the -chloro group) and a nitrile.
- Handling: Use full PPE (gloves, goggles, lab coat). Handle in a fume hood.
- Storage: Store at 2–8°C under inert gas. Moisture sensitive (slow hydrolysis).

Emergency Protocol:

- Skin Contact: Wash with soap and water for 15 minutes.
- Spill: Absorb with inert material (vermiculite). Do not use basic cleaning agents immediately (risk of exothermic hydrolysis).

References

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